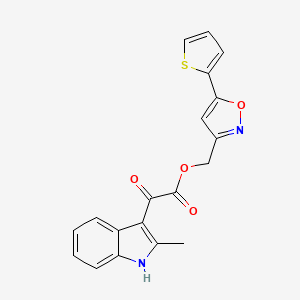

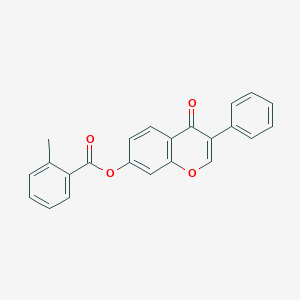

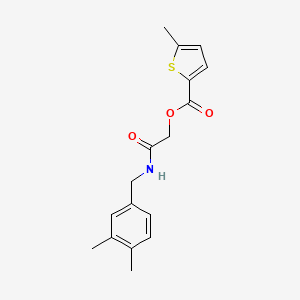

![molecular formula C18H15ClN2O5S2 B2732752 Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1396857-18-3](/img/structure/B2732752.png)

Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate” is a compound that likely contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . The reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can undergo coupling reactions with N-phenyl anthranilic acid to yield various derivatives .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of compounds similar to "Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate", emphasizing the development of methods for creating azetidinones and thiazolidinones with potential pharmacological activities. For instance, compounds were synthesized through reactions involving chloroacetyl chloride, showcasing their significance in creating pharmacologically active molecules (Mistry & Desai, 2006).

- Another study focused on the synthesis of mesogens containing 1,3,4-oxadiazole fluorophores, demonstrating how modifications in the chemical structure can influence mesomorphic behavior and photo-luminescent properties. This research highlights the compound's relevance in materials science, particularly in creating substances with specific optical and thermal characteristics (Han et al., 2010).

Biological Activities and Applications

- The antibacterial and antifungal activities of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, were evaluated, showing potential as antimicrobial agents. Such studies are crucial for developing new therapeutic agents against resistant strains of bacteria and fungi (Prajapati & Thakur, 2014).

- Anticancer activities have also been explored, with specific derivatives demonstrating proapoptotic activity on melanoma cell lines. This suggests the compound's potential utility in cancer research, particularly in identifying new treatments for skin cancer (Yılmaz et al., 2015).

Environmental and Miscellaneous Applications

- The degradation of herbicides by fungi, including studies on chlorimuron-ethyl, provides insight into bioremediation techniques using microbial transformation. This research is pivotal for understanding how specific chemical compounds can be broken down in the environment, reducing their ecological impact (Sharma et al., 2012).

Mécanisme D'action

While the specific mechanism of action for “Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate” is not mentioned in the sources, thiazole derivatives are known to exhibit a wide range of biological activities . For instance, they can induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Safety and Hazards

While specific safety and hazard information for “Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate” is not available, it’s important to note that compounds containing thiazole moieties can have various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, they should be handled with care.

Orientations Futures

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propriétés

IUPAC Name |

methyl 4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O5S2/c1-25-17(22)11-5-7-13(8-6-11)28(23,24)21-9-12(10-21)26-18-20-16-14(19)3-2-4-15(16)27-18/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQKKKSGOIUFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide](/img/structure/B2732683.png)

![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)

![methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2732691.png)